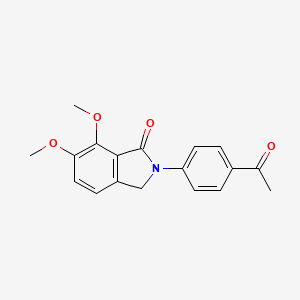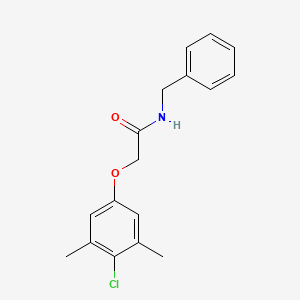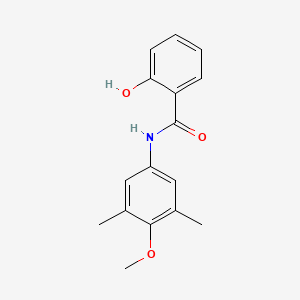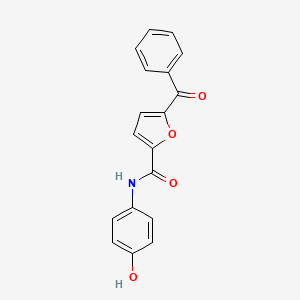![molecular formula C17H21BrN4O2 B5863699 4-bromo-1,3-dimethyl-N-[3-(4-morpholinylmethyl)phenyl]-1H-pyrazole-5-carboxamide](/img/structure/B5863699.png)
4-bromo-1,3-dimethyl-N-[3-(4-morpholinylmethyl)phenyl]-1H-pyrazole-5-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-bromo-1,3-dimethyl-N-[3-(4-morpholinylmethyl)phenyl]-1H-pyrazole-5-carboxamide, commonly known as BRD-7389, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. BRD-7389 is a small molecule inhibitor that targets bromodomain-containing proteins, which play a crucial role in gene regulation and transcription.
Mechanism of Action
BRD-7389 targets bromodomain-containing proteins, which are involved in the recognition of acetylated lysine residues on histones. These proteins play a crucial role in the regulation of gene expression and transcription. By inhibiting the activity of these proteins, BRD-7389 can suppress the expression of certain genes, which can have therapeutic implications in various diseases.
Biochemical and Physiological Effects:
BRD-7389 has been shown to have various biochemical and physiological effects. In cancer research, the compound has been shown to inhibit the growth of cancer cells and induce apoptosis. In neurodegenerative diseases, BRD-7389 has been shown to have neuroprotective effects and improve cognitive function. In inflammation, the compound has been shown to have anti-inflammatory effects and reduce the production of inflammatory cytokines.
Advantages and Limitations for Lab Experiments
One of the major advantages of BRD-7389 is its specificity towards bromodomain-containing proteins. This specificity allows for targeted inhibition of gene expression, which can have therapeutic implications in various diseases. However, one of the limitations of the compound is its low solubility in water, which can make it difficult to work with in lab experiments.
Future Directions
There are several future directions for the research and development of BRD-7389. One potential direction is the exploration of its applications in epigenetic therapy. Another direction is the development of more potent and selective inhibitors of bromodomain-containing proteins. Additionally, the compound can be further studied for its potential applications in other diseases, such as cardiovascular diseases and metabolic disorders.
Synthesis Methods
The synthesis of BRD-7389 involves a series of chemical reactions that result in the formation of the final product. The starting materials for the synthesis include 4-bromo-1,3-dimethyl-5-nitropyrazole and 3-(4-morpholinylmethyl)benzaldehyde. The reaction between these two compounds, in the presence of a reducing agent, leads to the formation of the intermediate compound, 4-bromo-1,3-dimethyl-5-(3-(4-morpholinylmethyl)phenyl)-1H-pyrazole. This intermediate is then reacted with carboxylic acid to form the final product, BRD-7389.
Scientific Research Applications
BRD-7389 has been extensively studied for its potential applications in various fields, including cancer research, neurodegenerative diseases, and inflammation. The compound has been shown to inhibit the activity of bromodomain-containing proteins, which are involved in the regulation of gene expression. This inhibition leads to the suppression of the expression of certain genes, which can have therapeutic implications in various diseases.
properties
IUPAC Name |
4-bromo-2,5-dimethyl-N-[3-(morpholin-4-ylmethyl)phenyl]pyrazole-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H21BrN4O2/c1-12-15(18)16(21(2)20-12)17(23)19-14-5-3-4-13(10-14)11-22-6-8-24-9-7-22/h3-5,10H,6-9,11H2,1-2H3,(H,19,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SBAZCPOCLGKSJQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C(=C1Br)C(=O)NC2=CC=CC(=C2)CN3CCOCC3)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H21BrN4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
393.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-{[(4-methylphenyl)sulfonyl]imino}-1-oxo-1,4-dihydro-2-naphthalenyl thiocyanate](/img/structure/B5863623.png)
![2-[2-(2-chlorophenyl)-8,9-dimethyl-7H-pyrrolo[3,2-e][1,2,4]triazolo[1,5-c]pyrimidin-7-yl]-N,N-dimethylethanamine](/img/structure/B5863634.png)
![2-{[2-(2-fluorophenyl)-4-quinazolinyl]amino}phenol](/img/structure/B5863638.png)


![N-[2-(difluoromethoxy)-4-methylphenyl]-N'-(2-ethoxyphenyl)urea](/img/structure/B5863664.png)



![N-(3,5-dimethylphenyl)-2-[5-(2-fluorophenyl)-2H-tetrazol-2-yl]acetamide](/img/structure/B5863692.png)
![N-[5-(butyrylamino)-2-chlorophenyl]-2-thiophenecarboxamide](/img/structure/B5863702.png)
![N-[2-(acetylamino)phenyl]-2,6-dichlorobenzamide](/img/structure/B5863710.png)

